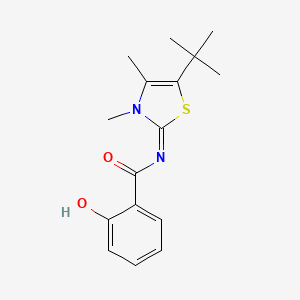
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide, also known as MTT-2, is a chemical compound that has been extensively studied for its potential therapeutic properties. MTT-2 belongs to the family of thiazolyl hydrazones and has been found to exhibit significant biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide is not fully understood. However, it has been proposed that N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has been found to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of various enzymes involved in DNA replication and cell division. In addition, N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has been reported to possess antioxidant properties by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide is its broad-spectrum anticancer activity against various cancer cell lines. N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has also been found to possess antiviral and anti-inflammatory properties. However, one of the limitations of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide is its poor solubility in water, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide. One of the areas of interest is the development of novel formulations of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide that can enhance its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide in cancer cells. In addition, the potential use of N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide in combination with other anticancer drugs for the treatment of cancer is also an area of interest.
Synthesemethoden
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide can be synthesized by condensation of 2-hydroxybenzaldehyde and 5-tert-butyl-3,4-dimethylthiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours and the product is obtained as a yellow crystalline solid after purification.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has also been found to possess antiviral activity against herpes simplex virus type 1 and 2. In addition, N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)-2-hydroxybenzamide has been reported to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2-ylidene)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-13(16(2,3)4)21-15(18(10)5)17-14(20)11-8-6-7-9-12(11)19/h6-9,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLEGGHINEVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2=CC=CC=C2O)N1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

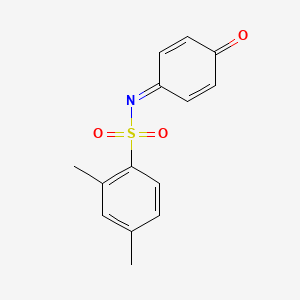
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)
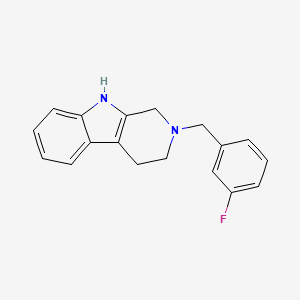
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)

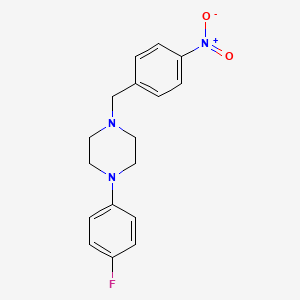
![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)


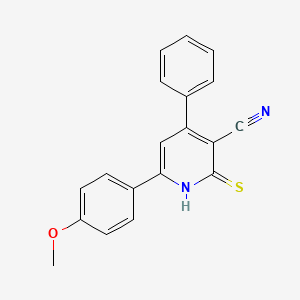
![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![2-[(4-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5654587.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)